

# Navigating the Spectral Landscape of 5-Methylpyridine-3-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methylpyridine-3-carbonitrile

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In the realm of pharmaceutical research and development, a profound understanding of the structural and electronic properties of heterocyclic compounds is paramount. **5-Methylpyridine-3-carbonitrile**, a key building block in the synthesis of various biologically active molecules, is no exception. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a foundational resource for its identification, characterization, and utilization in complex synthetic pathways.

While direct experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **5-methylpyridine-3-carbonitrile** is not readily available in public spectral databases, this guide presents a detailed analysis based on a closely related analogue, 2-methoxy-**5-methylpyridine-3-carbonitrile**. The provided data offers valuable insights into the expected spectral features of the target molecule, supplemented by standardized experimental protocols and structural assignments.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for the analogue 2-methoxy-**5-methylpyridine-3-carbonitrile**. This data serves as a strong predictive model for the spectral characteristics of **5-methylpyridine-3-carbonitrile**, with expected variations primarily in the electronic environment of the pyridine ring due to the absence of the 2-methoxy group.

Table 1: <sup>1</sup>H NMR Spectral Data of 2-Methoxy-**5-methylpyridine-3-carbonitrile**[\[1\]](#)

Signal	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	8.16	d	2.2	H-6
2	7.69	d	2.2	H-4
3	4.01	s	-	OCH <sub>3</sub>
4	2.31	s	-	CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data of 2-Methoxy-5-methylpyridine-3-carbonitrile[1]

Signal	Chemical Shift (δ, ppm)	Assignment
1	162.0	C-2
2	150.7	C-6
3	142.7	C-4
4	125.6	C-5
5	114.7	CN
6	95.5	C-3
7	53.8	OCH <sub>3</sub>
8	16.4	CH <sub>3</sub>

## Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following are detailed methodologies for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra, representative of standard practices in organic chemistry research.

## Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of **5-methylpyridine-3-carbonitrile**.

- Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Chloroform-d ( $\text{CDCl}_3$ ), Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), and Acetone-d<sub>6</sub>. The choice of solvent can slightly influence chemical shifts.
- Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

## **<sup>1</sup>H NMR Spectroscopy Acquisition**

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
  - Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this concentration.
  - Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
  - Acquisition Time (AQ): Approximately 2-4 seconds to ensure good digital resolution.
  - Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient to cover the entire proton chemical shift range.
- Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
- Integrate the signals to determine the relative number of protons.

## **$^{13}\text{C}$ NMR Spectroscopy Acquisition**

- Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz  $^1\text{H}$  frequency) is standard.
- Acquisition Parameters:
  - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum to single lines for each carbon.
  - Number of Scans (NS): Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.
  - Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
  - Acquisition Time (AQ): Around 1-2 seconds.
  - Spectral Width (SW): A spectral width of 200-250 ppm is necessary to encompass the full range of carbon chemical shifts.
- Processing:
  - Apply a Fourier transform to the FID.
  - Phase the spectrum.
  - Calibrate the chemical shift scale using the solvent signal (e.g., the central peak of the  $\text{CDCl}_3$  triplet at 77.16 ppm).

## **Visualization of Molecular Structure and NMR Assignments**

The following diagram illustrates the chemical structure of **5-methylpyridine-3-carbonitrile** with annotated positions for NMR signal assignment. The predicted chemical shifts are based on the analogue data and general principles of NMR spectroscopy.

Figure 1. Structure of **5-methylpyridine-3-carbonitrile** with predicted NMR assignments.

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## References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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